![molecular formula C12H8Cl2N4O2 B14687513 N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine CAS No. 28058-15-3](/img/structure/B14687513.png)
N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine is an organic compound that features a complex structure with both aromatic and nitro functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine typically involves a multi-step process. One common method includes the condensation reaction between 3,4-dichlorobenzaldehyde and 5-nitro-2-aminopyridine under acidic or basic conditions to form the Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitrobenzeneamine
- N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitrothiopheneamine
Uniqueness
N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
28058-15-3 |
|---|---|
Molecular Formula |
C12H8Cl2N4O2 |
Molecular Weight |
311.12 g/mol |
IUPAC Name |
N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H8Cl2N4O2/c13-10-3-1-8(5-11(10)14)6-16-17-12-4-2-9(7-15-12)18(19)20/h1-7H,(H,15,17)/b16-6- |
InChI Key |
GRVUBTATJFKTCI-SOFYXZRVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N\NC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


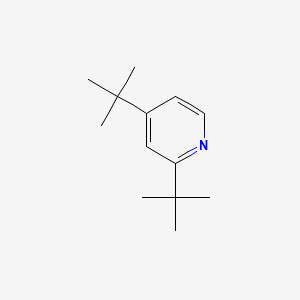
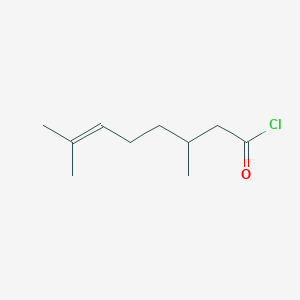
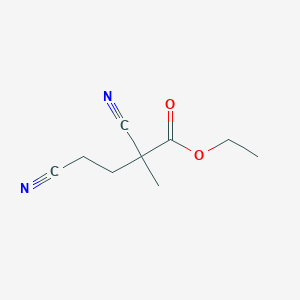
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
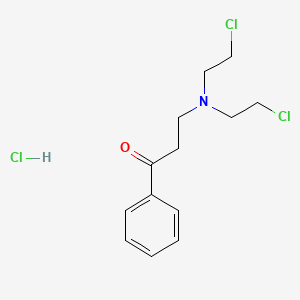

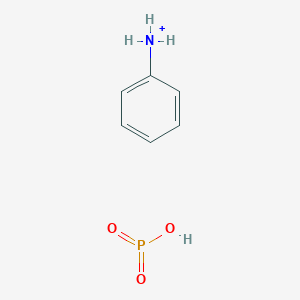


![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
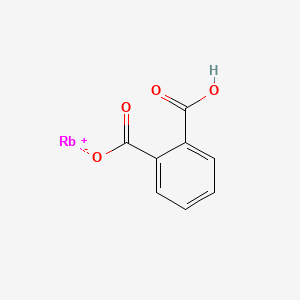
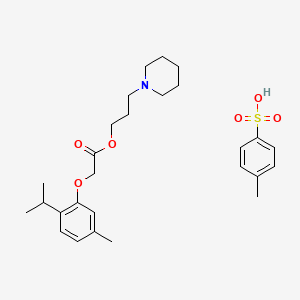

![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)
